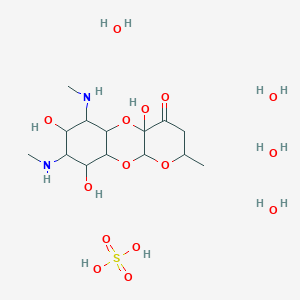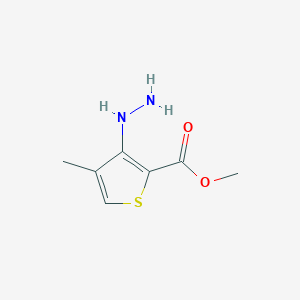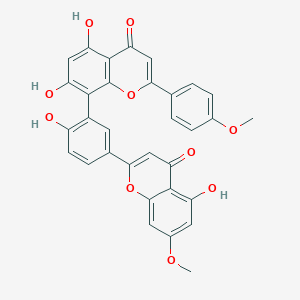
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate
概要
説明
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate is a synthetic compound widely used in organic chemistry. This versatile reagent is particularly valuable for the synthesis of glycosides, glycosidic ethers, and glycosyl halides . Its unique structure allows it to participate in various chemical reactions, making it an essential tool in the field of carbohydrate chemistry.
準備方法
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate typically involves the acetylation of D-glucose followed by the introduction of the trichloroacetimidate group. The process begins with the protection of the hydroxyl groups of D-glucose using acetic anhydride and a catalyst such as pyridine to form 2,3,4,6-tetra-O-acetyl-D-glucose. This intermediate is then reacted with trichloroacetonitrile in the presence of a base like potassium carbonate to yield the final product .
化学反応の分析
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with alcohols to form glycosides.
Hydrolysis: In the presence of water and an acid catalyst, it can hydrolyze to form the corresponding glycosyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are glycosides, glycosidic ethers, and glycosyl halides .
科学的研究の応用
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: It plays a role in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of various glycosylated products, including surfactants and emulsifiers
作用機序
The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate involves the formation of glycosidic bonds. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by an alcohol or other nucleophile on the anomeric carbon of the glucose moiety. This results in the formation of a glycosidic bond, with the trichloroacetimidate group being replaced by the nucleophile .
類似化合物との比較
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Trichloroacetimidate is unique due to its trichloroacetimidate group, which provides high reactivity and selectivity in glycosylation reactions. Similar compounds include:
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide: Used for similar glycosylation reactions but with different reactivity and selectivity.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Isothiocyanate: Utilized in the synthesis of glycosylated thioureas and other derivatives
These compounds share similar structural features but differ in their leaving groups and specific applications, highlighting the versatility and uniqueness of this compound.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447497 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74808-10-9 | |
| Record name | α-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74808-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetra-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate preferred as a glucosyl donor in oligosaccharide synthesis?
A: This compound is a highly effective glucosyl donor due to the trichloroacetimidate group, which readily activates the anomeric carbon upon treatment with a Lewis acid catalyst. This activation facilitates the transfer of the glucosyl moiety to a suitable acceptor molecule (typically an alcohol), forming a new glycosidic linkage. [, , , , ]
Q2: Can you provide an example of a successful application of this compound in the synthesis of a natural product?
A: Certainly. Researchers successfully utilized 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate in the final stages of synthesizing kwanzoquinone C, a promising anticancer agent isolated from orange daylilies. The protected glucosyl donor reacted with the aglycon portion of the molecule, and subsequent deprotection steps yielded the target natural product. []
Q3: Are there any limitations to using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate as a glucosyl donor?
A: While highly effective, the compound necessitates the use of a Lewis acid catalyst, which may not be compatible with all substrates or reaction conditions. Additionally, achieving high stereoselectivity in glycosylation reactions can be challenging, especially when the acceptor molecule possesses multiple reactive sites. [, ]
Q4: Are there any alternative glucosyl donors with different reactivity or selectivity profiles?
A: Research has shown that thioglycosides, acting as glycosyl donors, can be advantageous for specific applications, particularly when dealing with deactivated glycosyl acceptors. In contrast, trichloroacetimidates, like the compound in question, were found to be more suitable for deactivated (e.g., fluorine-containing) synthons. [] The choice between different donor types depends on the specific synthetic target and the overall strategy employed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


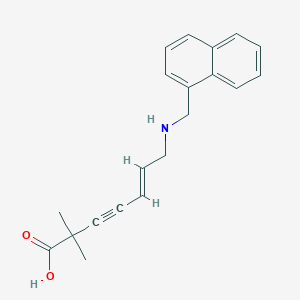
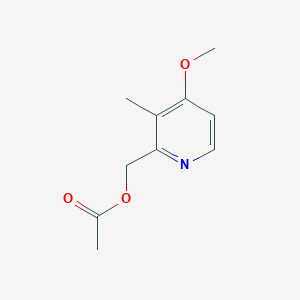

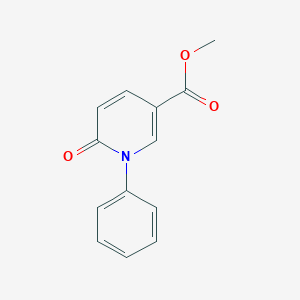
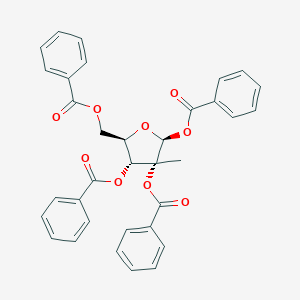
![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)
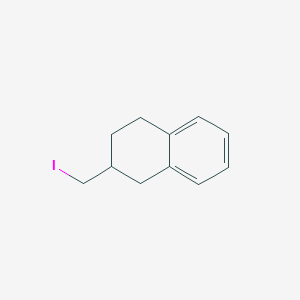
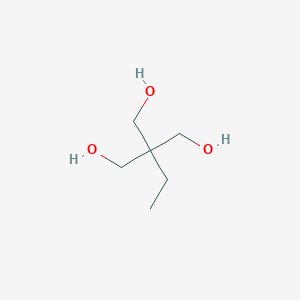
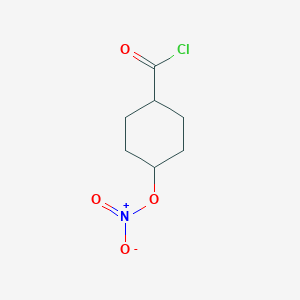

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)
